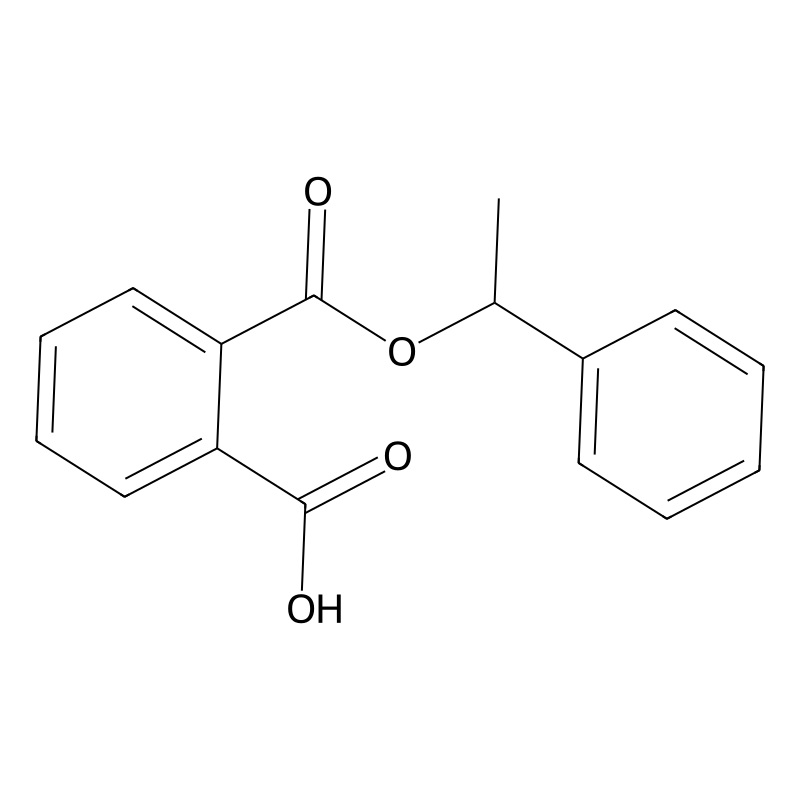

2-((1-Phenylethoxy)carbonyl)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-((1-Phenylethoxy)carbonyl)benzoic acid, with the chemical formula C16H14O4 and a molecular weight of 270.28 g/mol, is a substituted benzoic acid derivative. It features a phenylethoxycarbonyl group attached to the benzene ring, making it structurally unique among benzoic acid derivatives. This compound is recognized for its potential applications in medicinal chemistry and as a building block in organic synthesis .

The reactivity of 2-((1-Phenylethoxy)carbonyl)benzoic acid can be attributed to its carboxylic acid functional group, which can undergo typical reactions such as:

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under specific conditions, it can lose carbon dioxide.

- Nucleophilic Substitution: The carbonyl carbon is susceptible to nucleophilic attack, leading to various substitution reactions.

These reactions are significant in synthetic organic chemistry for modifying the compound or creating derivatives with enhanced properties .

The synthesis of 2-((1-Phenylethoxy)carbonyl)benzoic acid typically involves several steps:

- Formation of the Phenylethoxy Group: This can be achieved through the reaction of phenol with an appropriate alkyl halide.

- Carbonylation: The introduction of the carbonyl group can be performed using reagents like phosgene or other carbonylating agents.

- Carboxylation: Finally, the carboxylic acid functionality can be introduced using standard carboxylation techniques.

Interaction studies involving 2-((1-Phenylethoxy)carbonyl)benzoic acid may focus on its binding affinity with biological targets or its reactivity with other chemical entities. Such studies are crucial for understanding its potential pharmacological effects and interactions within biological systems. Investigating these interactions can provide insights into its mechanism of action and help identify suitable therapeutic applications .

Several compounds share structural similarities with 2-((1-Phenylethoxy)carbonyl)benzoic acid. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzoic Acid | Benzoic Acid | Simple aromatic carboxylic acid |

| Phenylacetic Acid | Phenylacetic Acid | Contains an ethylene bridge |

| 4-(Hydroxyphenyl)acetic Acid | 4-(Hydroxyphenyl)acetic Acid | Hydroxyl group enhances solubility |

Uniqueness

The unique aspect of 2-((1-Phenylethoxy)carbonyl)benzoic acid lies in its phenylethoxycarbonyl group, which distinguishes it from simpler benzoic acids and enhances its potential reactivity and biological activity compared to related compounds. This structural complexity may lead to unique pharmacological profiles that warrant further investigation .